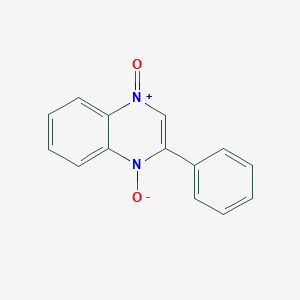

Quinoxaline, 2-phenyl-, 1,4-dioxide

Description

General Significance in Heterocyclic Chemistry and Multidisciplinary Applications

Quinoxaline (B1680401), a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, serves as the foundational structure for a vast array of derivatives. wikipedia.org The introduction of two N-oxide functionalities to the pyrazine ring to form quinoxaline 1,4-dioxides dramatically enhances the molecule's chemical reactivity and biological activity. nih.govresearchgate.net These N-oxide groups are key to the diverse pharmaceutical properties of these compounds, which include antibacterial, antifungal, antitumor, and antiparasitic activities. mdpi.comresearchgate.net

The versatility of the quinoxaline 1,4-dioxide scaffold has made it a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov Derivatives have been developed for use in veterinary medicine as growth promoters in livestock, such as carbadox (B606473) and olaquindox. sbq.org.brresearchgate.net In human medicine, drugs like dioxidine (B179994) have been used clinically as broad-spectrum antibacterial agents since the 1970s. nih.govmdpi.com The interest in these compounds extends to their potential applications in treating tuberculosis, malaria, leishmaniasis, and certain cancers, particularly under hypoxic (low oxygen) conditions found in solid tumors. mdpi.comnih.gov The wide-ranging applications underscore the multidisciplinary significance of quinoxaline 1,4-dioxides, bridging organic synthesis, medicinal chemistry, and pharmacology. mdpi.comnih.gov

Historical Perspectives on Quinoxaline 1,4-Dioxide Discovery and Development

The journey of quinoxaline 1,4-dioxides began with the discovery of the antibacterial properties of iodinin, a naturally occurring phenazine (B1670421) N-dioxide, in 1938. nih.gov However, the synthetic exploration of this class of compounds was initially limited. Early methods for synthesizing quinoxaline 1,4-dioxides primarily involved the direct oxidation of quinoxaline precursors or the condensation of o-benzoquinone dioxime with 1,2-dicarbonyl compounds, which often resulted in low yields. nih.gov

A significant breakthrough occurred in the mid-20th century that revolutionized the synthesis of these heterocycles.

The Beirut Reaction: Origins and Foundational Principles

The most pivotal development in the synthesis of quinoxaline 1,4-dioxides was the advent of the Beirut Reaction. nih.gov Described in 1965 by M.J. Haddadin and C.H. Issidorides at the American University of Beirut, this reaction provided a much more efficient and versatile route to these compounds. mdpi.comsbq.org.brmdpi.com The foundational principle of the Beirut Reaction is the cyclocondensation of a benzofuroxan (B160326) (also known as benzofurazan (B1196253) oxide) with a variety of nucleophilic substrates, including enamines, enolates derived from ketones, β-diketones, and β-ketoesters. sbq.org.brresearchgate.net

The generally accepted mechanism involves the nucleophilic attack of an enolate ion on an electrophilic nitrogen atom of the benzofuroxan molecule. sbq.org.br This single-step process allows for the creation of a diverse array of substituted quinoxaline 1,4-dioxides, making it a cornerstone reaction in the field. sbq.org.br The versatility and efficiency of the Beirut Reaction have made it the primary method for synthesizing these compounds, enabling extensive research into their chemical and biological properties. nih.govmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

4-oxido-3-phenylquinoxalin-1-ium 1-oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-15-10-14(11-6-2-1-3-7-11)16(18)13-9-5-4-8-12(13)15/h1-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSXWFITYSXKPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C[N+](=O)C3=CC=CC=C3N2[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406826 | |

| Record name | Quinoxaline, 2-phenyl-, 1,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5023-53-0 | |

| Record name | Quinoxaline, 2-phenyl-, 1,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of Transformations

Electronic Effects and Electrophilic Reactivity of the 1,4-Dioxide Moiety

The 1,4-dioxide moiety in quinoxaline (B1680401) derivatives exerts a strong electron-withdrawing effect on the heterocyclic ring system. mdpi.com This electronic influence is a key determinant of the compound's reactivity. The N-oxide groups decrease the electron density of the quinoxaline nucleus, which in turn activates the ring towards nucleophilic attack. mdpi.comnih.gov This is particularly evident in the facilitation of nucleophilic substitution reactions at positions 2, 3, 6, and 7 of the quinoxaline core under relatively mild conditions. mdpi.com

The electron-withdrawing nature of the N-oxide fragments makes the nitrogen atoms themselves electrophilic. uri.edu This electrophilicity is a central aspect of many of the reactions and rearrangements that these compounds undergo. For instance, in the Beirut reaction, a significant method for synthesizing quinoxaline 1,4-dioxides, the initial step involves a nucleophilic attack on the electrophilic nitrogen atom of a benzofuroxan (B160326) intermediate. mdpi.com

Furthermore, the presence of substituents on the quinoxaline ring can modulate these electronic effects. Electron-withdrawing groups, such as aroyl groups at the 2-position, can further enhance the reactivity of the quinoxaline 1,4-dioxide system towards nucleophilic substitution. nih.gov This interplay of electronic effects from both the dioxide moiety and various substituents allows for the targeted chemical modification of the quinoxaline scaffold. mdpi.com

Reduction and Rearrangement Pathways of Quinoxaline 1,4-Dioxides

Quinoxaline 1,4-dioxides are susceptible to various reduction and rearrangement reactions, often leading to a diverse array of products. mdpi.com These transformations can be initiated by different reagents and conditions, including bases, nucleophiles, and acid halides. mdpi.com The reduction of the N-oxide groups is a synthetically valuable transformation as it provides a route to quinoxaline derivatives. mdpi.comnih.gov However, these reactions can sometimes be complex, leading to mixtures of products including mono-N-oxides, and fully reduced dihydro- and tetrahydroquinoxalines. mdpi.com

In the presence of bases or nucleophiles, quinoxaline 1,4-dioxides can undergo rearrangements. mdpi.com These reactions can be sensitive and may result in reduced yields of the desired products, posing a challenge for the functional group transformation of these compounds. mdpi.com For example, direct alkaline hydrolysis of certain ester derivatives of quinoxaline 1,4-dioxide proceeds with low yield due to the instability of the starting material in the presence of a base. mdpi.com

Nucleophilic attack can occur at various positions on the quinoxaline ring, facilitated by the electron-withdrawing nature of the dioxide moiety. mdpi.com This can lead to the substitution of leaving groups at positions 2, 3, 6, and 7. mdpi.com

Treatment of quinoxaline 1,4-dioxides with acid halides is another method that can induce transformations, often involving reduction of the N-oxide groups. mdpi.com This approach, similar to base-catalyzed reactions, can sometimes lead to a decrease in the yield of the intended product due to competing reaction pathways. mdpi.com The interaction with acid halides can activate the N-oxide for subsequent reactions, including nucleophilic attack and rearrangement.

Photochemical Reactions and Photoinduced Rearrangements

Quinoxaline 1,4-dioxides, including the 2-phenyl derivative, are sensitive to ultraviolet (UV) irradiation, which can trigger a variety of photochemical reactions and rearrangements. mdpi.comnih.govdocumentsdelivered.com The specific products formed are highly dependent on the structure of the starting quinoxaline 1,4-dioxide and the reaction conditions. mdpi.comnih.gov

Upon photolysis, 2-substituted quinoxaline 1,4-dioxides can isomerize to yield different products. A common pathway involves the formation of an intermediate oxaziridine (B8769555), which then rearranges. For instance, photolysis of aqueous solutions of 2-substituted quinoxaline 1,4-dioxides can lead to the formation of 3-oxoquinoxaline 1-N-oxides in high yields. mdpi.comnih.gov The mechanism of photolysis and the resulting product distribution can be influenced by the solvent and the nature of the substituents on the quinoxaline ring. researchgate.net

| Starting Material | Conditions | Intermediate | Major Product | Yield |

|---|---|---|---|---|

| 2-Substituted Quinoxaline 1,4-Dioxide | Photolysis in aqueous solution | Oxaziridine | 3-Oxoquinoxaline 1-N-oxide | High |

Photodeoxygenation is another significant photochemical process for quinoxaline 1,4-dioxides. This reaction involves the removal of one or both oxygen atoms from the N-oxide groups. The process is believed to proceed through the formation of intermediate species. The specific intermediates and the efficiency of deoxygenation can be influenced by the reaction environment and the electronic properties of the quinoxaline derivative.

Role of Oxaziridine and Zwitterionic Intermediates

The reactivity of quinoxaline 1,4-dioxides is often mediated by high-energy, transient intermediates. Among these, oxaziridines and zwitterionic species play a crucial role in defining the reaction pathways and final products.

Oxaziridine Intermediates: Quinoxaline 1,4-dioxides are known to be sensitive to ultraviolet (UV) irradiation. This photo-induced reactivity can lead to rearrangements where oxaziridines are key intermediates. For instance, 2-substituted quinoxaline 1,4-dioxides have been shown to isomerize into 3-oxoquinoxaline 1-N-oxides in high yields upon photolysis in aqueous solutions. researchgate.net This transformation proceeds through the formation of an intermediate oxaziridine (a three-membered ring containing oxygen, nitrogen, and carbon), which is a result of rearrangement induced by the UV light. researchgate.net The high strain of the three-membered ring in oxaziridines makes the N-O bond relatively weak, facilitating subsequent reactions. mdpi.com

Zwitterionic Intermediates: The inherent nature of the N-oxide bond (N⁺–O⁻) imparts a zwitterionic character to the quinoxaline 1,4-dioxide molecule. acs.org This characteristic is fundamental to its reactivity. acs.org Mechanistic proposals for reactions involving heterocyclic N-oxides often feature zwitterionic intermediates. For example, in the deoxygenative C2-heteroarylation of quinoline (B57606) N-oxides (a related N-oxide system), the proposed mechanism begins with a nucleophilic attack by the N-oxide, leading to the formation of a distinct intermediate species. beilstein-journals.org This intermediate then facilitates the subsequent attack at the electrophilic C2-position of the quinoline ring. beilstein-journals.org This type of reactivity, driven by the electronic nature of the N-oxide, highlights the importance of zwitterionic forms in the transformations of these heterocyclic systems.

Catalytic Hydrogenation and Enantioselective Synthesis

The reduction of the quinoxaline core, particularly through catalytic hydrogenation, is a valuable method for producing chiral tetrahydroquinoxalines (THQs). These THQ derivatives are significant structural units in various bioactive molecules. nih.gov A notable development is an Iridium-catalyzed asymmetric hydrogenation protocol for synthesizing chiral THQs from 2-phenylquinoxaline (B188063). nih.govrsc.org

This method allows for the highly enantioselective synthesis of both (R)- and (S)-enantiomers of the corresponding tetrahydroquinoxaline derivative by simply adjusting the reaction solvent. nih.govrsc.org Using a specific ferrocene-based chiral phosphine (B1218219) ligand (L6) with an N-methyl substitute, researchers achieved excellent yields and enantioselectivities. researchgate.net The presence of both thiourea (B124793) and aromatic units in the ligand was found to be crucial for achieving high conversion and enantioselectivity. researchgate.net Significantly, this catalytic system operates effectively without the need for any additional additives. nih.govrsc.org

The optimized conditions for producing the different enantiomers are summarized below:

(R)-enantiomer: Achieved with up to 93% yield and 98% ee in a toluene (B28343)/dioxane solvent system. nih.govresearchgate.net

(S)-enantiomer: Achieved with up to 83% yield and 93% ee in an ethanol (B145695) solvent system. nih.govresearchgate.net

Gram-scale synthesis has been demonstrated under both continuous flow and batch conditions, proving the methodology's applicability for larger-scale production without a significant loss of yield or enantioselectivity. nih.govrsc.orgresearchgate.net

Table 1: Ligand Screening for Asymmetric Hydrogenation of 2-Phenylquinoxaline Reaction conditions: 2-phenylquinoxaline (0.25 mmol) in 2 mL dioxane, substrate/[Ir(cod)Cl]₂/ligand ratio = 100/0.5/1. Conversions were determined by ¹H NMR analysis. The ee values were determined by HPLC. researchgate.net

| Ligand | Conversion (%) | ee (%) |

|---|---|---|

| L1 | 99 | 65 |

| L2 | 99 | 65 |

| L3 | 91 | 43 |

| L4 | 99 | 52 |

| L5 | 99 | 55 |

| L6 | 99 | 85 |

Mechanistic Investigations via Deuterium-Labeling Experiments

To elucidate the mechanism of the Ir-catalyzed asymmetric hydrogenation, isotope-labeling experiments using deuterium (B1214612) were conducted on 2-phenylquinoxaline. nih.gov These experiments provide insight into how hydrogen (or deuterium) atoms are added across the C=N bonds of the pyrazine (B50134) ring.

In one experiment, the hydrogenation of 2-phenylquinoxaline was performed under an atmosphere of deuterium gas (D₂) in a toluene solvent system. researchgate.net The resulting product showed that deuterium atoms were incorporated at the C2- and C3-positions with 98% and 90% efficiency, respectively. researchgate.net When the reaction was repeated using D₂ gas in a deuterated ethanol solvent (ethanol-d₁), a similar outcome was observed, with deuterium adding to the C2- and C3-positions. researchgate.net These results from deuterium labeling are crucial for understanding the step-by-step process of the hydrogenation and for refining theoretical models of the reaction mechanism. nih.govresearchgate.net

Condensation Reactions for Nitrone Formation

Nitrone synthesis from quinoxaline 1,4-dioxides is a key transformation that typically requires a reactive functional group at the C2 or C3 position. While direct condensation of 2-phenylquinoxaline 1,4-dioxide to a nitrone is not prominently described, analogous derivatives serve as excellent precursors.

Intramolecular Cyclization Processes

The quinoxaline 1,4-dioxide scaffold is amenable to various intramolecular cyclization reactions, leading to the formation of more complex, fused heterocyclic systems. These processes often involve the substituents on the quinoxaline ring reacting with each other or with an external reagent in a way that closes a new ring.

Several examples highlight this reactivity in related derivatives:

The reaction of 2-aminoquinoxaline 1,4-dioxides with isocyanates leads to the formation of cyclic carbamates. mdpi.com

Transamination of certain enamine-derived quinoxaline 1,4-dioxides with anilines is accompanied by a cyclization step that produces pyridin-2-one fused systems. nih.gov

The condensation of 2-formylquinoxaline 1,4-dioxide derivatives with amines can form N-substituted 2-thiazolidinonequinoxaline 1,4-dioxides, which then undergo intramolecular cyclization with thioglycolic acid to yield 2-thiazolidinone-substituted quinoxalines. mdpi.com

An electrochemical strategy has been developed for an intramolecular annulation of N-aryl enamines to synthesize quinoxalines through tandem azidation and cyclic amination reactions. researchgate.net

These examples demonstrate the versatility of the quinoxaline 1,4-dioxide core in constructing diverse, polycyclic molecular architectures through intramolecular cyclization pathways. mdpi.com

Computational Chemistry and Theoretical Characterization

Electronic Structure Investigations via Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and structural properties of molecules like 2-phenylquinoxaline (B188063) 1,4-dioxide. These computational studies provide valuable insights into the molecule's behavior and reactivity. While specific DFT studies exclusively on 2-phenylquinoxaline 1,4-dioxide are limited in publicly available literature, extensive research on the closely related compound 2-phenylquinoxaline and other quinoxaline (B1680401) 1,4-dioxide derivatives allows for a detailed theoretical projection of its properties.

Molecular Geometry Optimization and Conformational Analysis

Computational studies on the parent molecule, 2-phenylquinoxaline, have been performed using DFT at the B3LYP/6-311G(d,p) level of theory to determine its optimized geometry. researchgate.net For 2-phenylquinoxaline, the geometry is optimized to understand its structural parameters like bond lengths and angles. researchgate.net

In the case of quinoxaline 1,4-dioxides, unconstrained geometry optimizations using ab initio calculations have been conducted to understand the effects of steric hindrance on the molecule's delocalization. researchgate.net For 2-phenylquinoxaline 1,4-dioxide, it is anticipated that the phenyl group would be twisted out of the plane of the quinoxaline ring system due to steric hindrance with the N-oxide groups. This twisting would have a significant impact on the electronic properties of the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's electronic excitation properties.

For the related 2-phenylquinoxaline, DFT calculations have been used to determine the energies of the HOMO and LUMO, as well as the energy gap. researchgate.net This analysis helps in understanding the molecule's behavior in chemical reactions. researchgate.net The HOMO is the orbital through which the molecule donates electrons, defining its nucleophilicity, while the LUMO is the orbital that accepts electrons, indicating its electrophilicity. youtube.com

Based on studies of similar quinoxaline derivatives, the HOMO of 2-phenylquinoxaline 1,4-dioxide is expected to be localized primarily on the electron-rich phenyl ring and the N-oxide groups, while the LUMO is likely to be distributed over the quinoxaline ring. The energy gap is a critical parameter for predicting the molecule's reactivity.

Table 1: Predicted Frontier Molecular Orbital Energies for Quinoxaline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-Phenylquinoxaline | Data not available in search results | Data not available in search results | Data not available in search results |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map of 2-phenylquinoxaline has been studied to identify its reactivity sites. researchgate.net

For 2-phenylquinoxaline 1,4-dioxide, the MEP map is expected to show regions of negative potential (typically colored red or yellow) around the oxygen atoms of the N-oxide groups, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) are anticipated around the hydrogen atoms of the phenyl ring and parts of the quinoxaline core, suggesting sites for nucleophilic attack. The MEP analysis provides a visual representation of the molecule's reactivity. researchgate.netresearchgate.net

Time-Dependent DFT (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. researchgate.net For 2-phenylquinoxaline, TD-DFT calculations have been employed to determine its absorption energies and oscillator strengths. researchgate.net

In the case of 2-phenylquinoxaline 1,4-dioxide, TD-DFT studies would be instrumental in understanding its UV-Visible absorption spectrum. The calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often of a π-π* or n-π* nature. These theoretical predictions can be compared with experimental spectroscopic data to validate the computational model. Studies on other quinoxaline derivatives have shown that TD-DFT can reliably predict their spectroscopic properties. nih.goviiste.org

Prediction of Thermochemical Parameters

Theoretical calculations can provide valuable information about the thermodynamic properties of a molecule, such as its thermal energy, heat capacity, and entropy. researchgate.net For 2-phenylquinoxaline, these parameters have been computed at the B3LYP/6-311G(d,p) level of theory. researchgate.net

Experimental and computational studies on various quinoxaline 1,4-dioxides have determined their standard molar enthalpies of formation and mean (N-O) bond dissociation enthalpies. researchgate.net For instance, the standard molar enthalpy of formation in the gaseous state for 2-phenyl-3-benzoylquinoxaline 1,4-dioxide has been reported as 355.2 ± 7.1 kJ mol⁻¹. researchgate.net Such data is crucial for understanding the stability and energetic behavior of these compounds.

Table 2: Thermochemical Properties of 2-Phenylquinoxaline at B3LYP/6-311G(d,p)

| Parameter | Value |

| Thermal Energy (Ethermal) | Data not available in search results |

| Heat Capacity (Cv) | Data not available in search results |

| Entropy (S) | 100.839 Cal/Mol/Kelvin |

Electrochemical Property Prediction and Redox Potentials

The electrochemical properties of quinoxaline derivatives are of significant interest due to their potential applications in various fields, including as bioreductive drugs. researchgate.net The reduction potential of these compounds is a key parameter that can be predicted using computational methods.

Correlation of Electrochemical Behavior with Molecular Structure

The electrochemical properties of 2-phenylquinoxaline 1,4-dioxide are intrinsically linked to its unique molecular architecture. The quinoxaline core, substituted with a phenyl group at the 2-position and featuring two N-oxide moieties, creates a distinct electronic environment that governs its redox behavior.

Computational studies, particularly those employing voltammetric methods, are crucial for investigating the electrochemical reduction of quinoxaline derivatives. abechem.com The N-oxide groups are the primary reduction centers. The presence of two N-oxide groups in the 1 and 4 positions makes the molecule susceptible to reduction, a key feature of its biological activity. mdpi.com The process is often characterized by a single-electron transfer, leading to the formation of a radical anion. abechem.com

A linear correlation has been observed between the reduction potential of quinoxaline derivatives and their electron affinity energy, confirming a consistent radical-based reduction mechanism across this class of compounds. abechem.com Studies have indicated that derivatives with less negative reduction potentials tend to exhibit higher biological activity. abechem.com The electronic influence of the 2-phenyl substituent modulates the electron density on the quinoxaline ring system, thereby affecting the ease of reduction at the N-oxide sites. This correlation between molecular structure and electrochemical potential is fundamental for predicting the compound's behavior in various chemical and biological systems. abechem.com

Computational Studies on Adsorption Mechanisms (e.g., Corrosion Inhibition)

Computational modeling, including Density Functional Theory (DFT) and Monte Carlo simulations, has been instrumental in studying the adsorption of quinoxaline derivatives onto metal surfaces, a process central to their application as corrosion inhibitors. najah.edu These organic compounds are effective because they can adhere to metallic surfaces, creating a protective barrier against corrosive environments. lew.ro

The adsorption mechanism of 2-phenylquinoxaline 1,4-dioxide on a metal surface, such as mild steel in an acidic medium, can be computationally modeled. The process is largely attributed to the presence of heteroatoms (Nitrogen and Oxygen) and the π-electrons of the aromatic rings. researchgate.net These features allow the molecule to interact with the metal surface in two primary ways:

Donation of electrons: The lone pair electrons of the nitrogen and oxygen atoms, as well as the π-electrons of the quinoxaline and phenyl rings, can be donated to the vacant d-orbitals of the metal. lew.ro

Back-donation: The molecule can accept electrons from the metal surface into its antibonding orbitals. lew.ro

This dual interaction leads to strong adsorption, which can be either physical (physisorption) or chemical (chemisorption), effectively blocking the active sites for corrosion. researchgate.netresearchgate.net The high performance of quinoxaline-based inhibitors is often traced to the functional groups, conjugated multiple bonds, and aromatic rings present in their molecular structures. hanyang.ac.kr

Quantum Chemical Descriptors and Surface Interactions

To quantify the interaction between an inhibitor molecule and a metal surface, quantum chemical calculations are used to determine a range of molecular descriptors. lew.ro These descriptors, derived from the molecule's electronic structure, provide a predictive framework for its effectiveness as a corrosion inhibitor. researchgate.net

Key quantum chemical parameters include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): This value relates to the molecule's ability to donate electrons. A higher E_HOMO value indicates a greater tendency for electron donation, leading to better inhibition. lew.ro

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This relates to the molecule's ability to accept electrons. A lower E_LUMO value suggests a greater capacity for electron acceptance. lew.ro

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies that less energy is required to remove an electron from the HOMO to the LUMO, enhancing the molecule's reactivity and its interaction with the metal surface. lew.ro

Dipole Moment (μ): A higher dipole moment can increase the adsorption of the molecule onto the metal surface.

Electronegativity (χ) and Hardness (η): These parameters also provide insight into the reactivity and stability of the molecule. Adsorption tends to occur at sites with the highest softness (the inverse of hardness). lew.ro

The following table presents typical quantum chemical descriptors calculated for quinoxaline derivatives using DFT, which are essential for understanding their surface interactions.

| Quantum Chemical Descriptor | Significance in Surface Interaction |

|---|---|

| E_HOMO (Highest Occupied Molecular Orbital Energy) | Indicates the tendency to donate electrons. Higher values suggest stronger donation to the metal surface. |

| E_LUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the ability to accept electrons. Lower values suggest a greater capacity for back-donation from the metal. |

| Energy Gap (ΔE) | A small energy gap is associated with higher reactivity and greater inhibition efficiency. |

| Dipole Moment (μ) | Influences the adsorption process through electrostatic interactions. |

| Electronegativity (χ) | Measures the power of an atom or group to attract electrons. |

| Global Hardness (η) | Measures the resistance to charge transfer. |

| Global Softness (S) | The reciprocal of hardness; higher softness indicates higher reactivity. |

Computational Structure-Activity Relationship (SAR) Derivations

General observations from SAR studies on quinoxaline 1,4-dioxides indicate that:

Substituents: The nature and position of substituents on the quinoxaline ring are critical. Electron-withdrawing groups can enhance the reducibility of the N-oxide groups, which is often linked to increased cytotoxicity and antimicrobial action. mdpi.com The phenyl group at the 2-position of the target molecule significantly influences its steric and electronic properties, which in turn affects its interaction with biological targets.

N-Oxide Groups: The 1,4-dioxide feature is a well-established pharmacophore. The reduction of these groups under hypoxic conditions, as found in solid tumors or certain bacterial environments, is a key part of their mechanism of action. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models use computational descriptors (such as those in section 4.3.1, along with others like logP and polarizability) to build mathematical models that predict the biological activity of compounds. walisongo.ac.id These models allow for the virtual screening and rational design of new, more potent derivatives of 2-phenylquinoxaline 1,4-dioxide.

Molecular Dynamics Simulations in Mechanistic Studies

Molecular Dynamics (MD) simulations provide a dynamic view of molecular interactions, complementing the static picture offered by quantum chemical calculations. najah.edu In the context of 2-phenylquinoxaline 1,4-dioxide, MD simulations are employed to investigate complex mechanistic processes over time.

Corrosion Inhibition: MD simulations can model the adsorption of a large number of inhibitor molecules on a metal surface in a simulated corrosive solution. This allows researchers to visualize the formation of the protective inhibitor film, determine the orientation of the molecules on the surface, and calculate the binding energy between the inhibitor and the metal. hanyang.ac.kr

Biological Systems: In drug discovery, MD simulations are used to assess the stability of a ligand, such as 2-phenylquinoxaline 1,4-dioxide, when bound to the active site of a target protein. nih.gov These simulations can reveal how the compound adjusts its conformation within the binding pocket and the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex, providing crucial information for understanding its mechanism of action at a molecular level. nih.gov

Coordination Chemistry and Ligand Design Principles

Quinoxaline (B1680401) 1,4-Dioxides as Ligands for Transition Metal Complexes

Quinoxaline 1,4-dioxides are recognized for their ability to act as ligands, primarily coordinating through the oxygen atoms of the N-oxide groups. This interaction leads to the formation of stable metal complexes with diverse geometries and properties.

Quinoxaline 1,4-dioxide derivatives demonstrate versatility in their coordination behavior, capable of acting as both monodentate and bidentate ligands. In its monodentate form, the ligand coordinates to a single metal center through one of the N-oxide oxygen atoms. This type of coordination is seen in certain nickel(II) chloride dimers where the quinoxaline-1,4-dioxide is unidentate isca.in.

More commonly, the molecule acts as a bidentate ligand. This can occur in two distinct ways:

Chelating Bidentate: Both N-oxide oxygen atoms coordinate to the same metal ion, forming a stable chelate ring. This mode is inferred from studies on analogous structures like quinoxaline-2-carboxylic acid 1,4-dioxide, which readily forms chelates. nih.gov

Bridging Bidentate: The ligand bridges two different metal centers, with each N-oxide oxygen coordinating to a separate metal ion. This "OLO" (Oxygen-Ligand-Oxygen) bridging has been observed in polynuclear complexes of manganese(II) and zinc(II). isca.in

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the steric hindrance of substituents on the quinoxaline ring, and the reaction conditions.

Research has demonstrated that the quinoxaline 1,4-dioxide scaffold can form stable complexes with a wide range of transition metal and lanthanide ions. While much of the specific research has been conducted on the closely related quinoxaline-2-carboxylic acid 1,4-dioxide, the principles of chelation via the N-oxide groups are directly applicable to 2-phenyl-quinoxaline 1,4-dioxide. nih.gov Furthermore, studies on other substituted quinoxalines have confirmed complexation with ions like Ag(I) nih.gov.

The table below summarizes the metal ions that have been shown to form complexes with quinoxaline 1,4-dioxide derivatives.

| Metal Ion | Oxidation State | Reference |

| Chromium | Cr(III) | nih.gov |

| Manganese | Mn(II) | isca.innih.gov |

| Iron | Fe(III) | isca.innih.gov |

| Cobalt | Co(II) | nih.gov |

| Nickel | Ni(II) | isca.innih.gov |

| Copper | Cu(II) | nih.gov |

| Zinc | Zn(II) | isca.innih.gov |

| Cerium | Ce(III) | nih.gov |

| Neodymium | Nd(III) | nih.gov |

| Vanadium | V(IV) | nih.gov |

| Silver | Ag(I) | nih.gov |

Cyclometalation Reactions for Advanced Materials

Cyclometalation is a powerful synthetic route that involves the intramolecular activation of a C-H bond by a metal center, leading to the formation of a metallacycle. This process is crucial for creating highly stable and rigid organometallic structures, which are often utilized in the development of advanced materials with tailored electronic and photophysical properties.

While the N-oxide groups are the primary coordination sites for simple chelation, the core structure of 2-phenyl-quinoxaline is an excellent candidate for cyclometalation. In this context, the ligand is referred to as a C^N ligand, where coordination involves a nitrogen atom from the quinoxaline ring and a carbon atom from the appended phenyl ring. The metal center activates a C-H bond on the phenyl ring, forming a direct metal-carbon bond and a five- or six-membered ring that includes the metal, the phenyl carbon, the quinoxaline C2 carbon, and a quinoxaline nitrogen.

This cyclometalation strategy has been successfully employed with related quinoxaline derivatives to create highly luminescent complexes, particularly with heavy metal ions like platinum(II) and iridium(III). isca.me These cyclometalated complexes often exhibit strong phosphorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and chemical sensors. isca.menih.gov

Spectroscopic and Electrochemical Characterization of Metal-Quinoxaline Complexes

A comprehensive understanding of the structure, bonding, and electronic properties of metal-quinoxaline complexes is achieved through a combination of spectroscopic and electrochemical techniques.

These analytical methods provide crucial data on how the ligand coordinates to the metal and how this interaction influences the properties of both the metal center and the quinoxaline 1,4-dioxide ligand. For instance, studies on metal complexes of various quinoxaline derivatives consistently employ techniques such as IR, NMR, UV-Vis, and cyclic voltammetry to elucidate their structures and redox behavior. nih.govisca.meresearchgate.net

The table below details the primary characterization techniques and the specific insights they provide.

| Technique | Information Obtained | Reference(s) |

| Infrared (IR) Spectroscopy | Confirms coordination by showing shifts in the vibrational frequencies of key bonds, particularly the lowering of the N-O stretching frequency and shifts in the C=N stretching frequency upon complexation. | nih.govisca.meresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information in solution by showing changes in the chemical shifts of the ligand's protons and carbons upon coordination to a diamagnetic metal ion. | nih.govisca.me |

| UV-Visible (UV-Vis) Spectroscopy | Investigates the electronic transitions within the complex. It can distinguish between ligand-centered (π-π*) transitions and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. | isca.me |

| Electron Spin Resonance (ESR) Spectroscopy | Used for complexes with paramagnetic metal ions (e.g., Cu(II), Mn(II), V(IV)) to provide information about the geometry of the metal center and the nature of the metal-ligand bond. | isca.me |

| Cyclic Voltammetry (CV) | Measures the electrochemical properties of the complex, revealing the redox potentials associated with both the metal center and the ligand. It helps in understanding the electronic communication between the metal and the ligand. | isca.meworldscientific.com |

Mechanistic Biology and Elucidation of Therapeutic Modalities

Molecular and Cellular Mechanisms of Biological Activity

Quinoxaline (B1680401), 2-phenyl-, 1,4-dioxide and its derivatives represent a versatile class of heterocyclic N-oxides with a wide array of biological activities. nih.gov Their therapeutic potential stems from several intricate molecular and cellular mechanisms.

A key feature of quinoxaline 1,4-dioxides is their ability to undergo bioreductive activation, particularly in hypoxic environments often found in solid tumors. nih.gov This process involves the enzymatic one-electron reduction of the N-oxide groups, leading to the formation of radical species. frontiersin.orgresearchgate.net This activation is thought to be a critical step in their cytotoxic effects, as the resulting radicals can induce cellular damage. The presence of the 1,4-di-N-oxide moiety is considered crucial for this bioreductive activation. nih.gov

Following bioreductive activation, the generated radical species can interact with molecular oxygen to produce reactive oxygen species (ROS), or directly attack biological macromolecules. A significant consequence of this is the induction of DNA damage, including both single-strand breaks (SSBs) and double-strand breaks (DSBs). frontiersin.orgnih.gov The formation of DSBs is a particularly severe form of DNA damage that can trigger apoptosis if not properly repaired. nih.govnih.gov Some derivatives have been shown to cause photoinduced bond breaking in plasmid DNA, a process that can be enhanced by NADPH-dependent enzymes under anaerobic conditions. nih.gov

The biological activity of quinoxaline dioxides extends to the disruption of essential cellular metabolic pathways. Evidence suggests that these compounds can interfere with pyruvate (B1213749) metabolism, a central hub in cellular energy production. mdpi.com By altering metabolic pathways, these compounds can disrupt the energy supply of rapidly proliferating cells, such as cancer cells, contributing to their cytotoxic effects.

Quinoxaline, 2-phenyl-, 1,4-dioxide and related compounds have been shown to target and inhibit specific enzymes that are vital for cell survival and function.

Peroxiredoxin-2 (Prx2): Certain quinoxaline 1,4-dioxide derivatives have been identified as irreversible inhibitors of Peroxiredoxin-2. frontiersin.orgnih.gov Prx2 is an antioxidant enzyme crucial for reducing hydrogen peroxide and alkyl hydroperoxides, thereby protecting cells from oxidative damage. wikipedia.orgabclonal.com

Trypanothione Reductase (TR): This enzyme is essential for the redox homeostasis of trypanosomatid parasites, which are responsible for diseases like Chagas disease and leishmaniasis. nih.govmdpi.com Several quinoxaline 1,4-di-N-oxide derivatives have been investigated as potential inhibitors of TR, showing promise as trypanocidal agents. mdpi.com The inhibition of TR disrupts the parasite's ability to cope with oxidative stress, leading to cell death. nih.gov

Triosephosphate Isomerase (TPI): TPI is a key enzyme in glycolysis, catalyzing the interconversion of dihydroxyacetone phosphate and D-glyceraldehyde 3-phosphate. wikipedia.orgnih.gov The inhibition of this enzyme would disrupt energy production within the cell. The potential for quinoxaline derivatives to target TPI represents another avenue for their therapeutic application. nih.gov

Hypoxia-Inducible Factor 1α (HIF-1α) is a transcription factor that plays a central role in the cellular response to low oxygen conditions (hypoxia). frontiersin.org In many solid tumors, HIF-1α is overexpressed and is associated with tumor progression, angiogenesis, and resistance to therapy. nih.govgoogle.com Quinoxaline 1,4-dioxide derivatives have been shown to modulate the expression of HIF-1α. researchgate.net By inhibiting HIF-1α, these compounds can potentially counteract the adaptive mechanisms that allow cancer cells to survive and proliferate in a hypoxic tumor microenvironment.

Structure-Activity Relationship (SAR) Correlates in Biological Systems

The biological activity of quinoxaline derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing their therapeutic potential.

Research has shown that the nature and position of substituents on the quinoxaline ring system significantly influence their biological effects. For instance, in the context of anticancer activity, the presence of electron-withdrawing or electron-donating groups at specific positions can dramatically alter cytotoxicity and selectivity. mdpi.com

For antimalarial activity, studies on 3-phenyl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives have shown that non-substituted compounds at positions 6 and 7 of the aromatic ring, with a hydrogen or chloro substituent in the para position of the phenyl group, exhibit the best activity. frontiersin.org

The following table summarizes some key SAR findings for different biological activities of quinoxaline derivatives:

| Biological Activity | Key Structural Features Influencing Activity |

| Anticancer | The presence of an unsubstituted aromatic ring often leads to higher activity. Electron-withdrawing groups like chlorine can enhance activity compared to other halogens or electron-releasing groups. mdpi.com |

| Antimalarial | An enone moiety linked to the quinoxaline ring is important. For 3-phenyl-quinoxaline-2-carbonitrile 1,4-di-N-oxides, unsubstituted positions 6 and 7, and a para-hydrogen or chloro on the phenyl group are favorable. frontiersin.org |

| Antitrypanosomal | The N-oxide groups are critical for activity. Specific substitutions at various positions on the quinoxaline ring can modulate the trypanocidal effect. mdpi.com |

| Hypoxia-Selective Cytotoxicity | Electron-withdrawing substituents in the 6- and/or 7- positions lead to a more positive reduction potential, making the compound more easily reduced and thus more potent as a hypoxia-selective cytotoxin. nih.gov |

Impact of the 1,4-Di-N-oxide Moiety on Biological Potency

The 1,4-di-N-oxide moiety is a critical determinant of the biological activity of quinoxaline derivatives. mdpi.com Its presence is fundamental to the mechanism of action of many of these compounds, which often involves bioreduction. researchgate.net Under hypoxic conditions, such as those found in solid tumors and anaerobic bacterial environments, the N-oxide groups can be enzymatically reduced to form radical species. researchgate.netnih.gov These radicals are capable of causing DNA damage, a mechanism that contributes to their antibacterial and cytotoxic effects. researchgate.netmdpi.com

Numerous studies have demonstrated that the removal of one or both N-oxide groups typically leads to a significant decrease or complete loss of biological activity. nih.govmdpi.com For instance, structure-activity relationship studies on antimycobacterial agents have highlighted the importance of the 1,4-di-N-oxide groups for enhancing activity. nih.gov The presence of these two N-oxide fragments is known to confer a wide spectrum of biological properties, including antitumor, antibacterial, and antiparasitic activities. mdpi.com This enhancement is linked to the role of the N-oxide groups in the bioreductive activation process, which is often more efficient in the low-oxygen environments characteristic of target pathologies. researchgate.net

Influence of Substituents on Quinoxaline Ring Positions (2, 3, 6, 7)

The biological potency and selectivity of quinoxaline 1,4-dioxides are highly dependent on the nature and position of substituents on the heterocyclic ring. nih.govnih.gov Modifications at the 2, 3, 6, and 7 positions have been extensively studied to optimize therapeutic efficacy and reduce toxicity.

Effects of Halogenation Patterns

The introduction of halogen atoms, particularly at the 6 and 7 positions of the quinoxaline ring, has a profound impact on biological activity. Dihalogenation at these positions has been shown to enhance hypoxia selectivity in anticancer agents. researchgate.net A notable example is the comparison between 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) and its non-chlorinated counterpart. DCQ demonstrated significantly higher cytotoxicity towards human colon cancer cells under hypoxic conditions, with a hypoxia cytotoxicity ratio (HCR) of 100, compared to an HCR of 40 for the non-chlorinated analogue. nih.gov This suggests a crucial role for the C-6 and C-7 chlorine atoms in the selective hypoxic cytotoxicity of the drug. nih.gov

Furthermore, the presence of a chlorine atom at the 7-position has been identified as a key factor for antituberculosis activity. mdpi.com In a series of 3-methyl-2-phenylthioquinoxaline 1,4-dioxides, compounds with a chlorine or methyl group at the 6 or 7-position showed good activity against Mycobacterium tuberculosis. nih.gov Structure-activity relationship analyses have revealed that the presence of a halogen atom in the phenyl ring of quinoxaline-2-carbonitrile 1,4-dioxides is favorable for general cytotoxicity against various cancer cell lines. researchgate.net

Role of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of substituents on the quinoxaline ring are critical in modulating biological activity. A general trend observed is that the presence of electron-withdrawing groups enhances the potency of these compounds. mdpi.com This is particularly true for antimycobacterial and antibacterial agents. mdpi.com Electron-withdrawing groups, such as trifluoromethyl (CF3), facilitate the bioreduction of the N-oxide moiety, which is a key step in their mechanism of action leading to DNA damage. mdpi.com The introduction of electron-acceptor substituents on the quinoxaline ring generally increases antibacterial activity. mdpi.com

Conversely, the incorporation of electron-donating groups, such as methyl (CH3), tends to reduce activity. mdpi.com In the context of anticancer properties, a voltammetric study of quinoxaline-2-carbonitrile 1,4-dioxides showed that the introduction of electron-withdrawing groups into the benzene (B151609) ring of the quinoxaline is associated with a significant positive shift in the redox potential. mdpi.com This shift correlates with an increase in the cytotoxicity of these compounds under hypoxic conditions. mdpi.com However, for some anticancer quinoxalines, electron-releasing groups like methoxy (B1213986) (OCH3) at specific positions were found to be essential for activity, while electron-withdrawing groups like fluorine (F) decreased activity. mdpi.com

Significance of Side Chain and Heterocyclic Modifications

Modifications to the side chains at positions 2 and 3 of the quinoxaline ring, as well as the introduction of other heterocyclic moieties, play a significant role in determining the biological profile of these compounds. For antimycobacterial activity, the replacement of a toxic carbonitrile group at position 2 with moieties such as carboxamide, acetyl, benzoyl, or carboxylate groups has been shown to increase inhibitory potency while reducing cytotoxicity. nih.govnih.gov

The nature of the substituent at position 2 also influences antifungal activity, although in some series, it was found not to have a significant impact. nih.gov For antitaeniasis activity, aromatic groups at the 2-position and a trifluoromethyl group at the 3-position were shown to be beneficial. mdpi.com The introduction of an additional piperazine (B1678402) residue has been observed to negatively affect the antimicrobial properties of some 3-trifluoromethylquinoxaline 1,4-dioxide series. nih.gov

Furthermore, the heterocyclization of a chalcone based on quinoxaline 1,4-dioxide with thiourea (B124793) and hydrazine resulted in thiopyrimidine and pyrazole derivatives, respectively, which exhibited high antitumor activity against hepatocellular carcinoma under hypoxic conditions. mdpi.com

Interactive Data Table: Structure-Activity Relationship of Substituted Quinoxaline 1,4-Dioxides

| Compound Class | Position 2 Substituent | Position 3 Substituent | Position 6/7 Substituent | Key Biological Activity | Reference |

| Anticancer | Benzoyl | Phenyl | 6,7-Dichloro | High Hypoxia-Selective Cytotoxicity (HCR=100) | nih.gov |

| Anticancer | Benzoyl | Phenyl | Unsubstituted | Moderate Hypoxia-Selective Cytotoxicity (HCR=40) | nih.gov |

| Anticancer | Aceto | Methyl | Unsubstituted | Low Hypoxia-Selective Cytotoxicity (HCR=8.5) | nih.gov |

| Antimycobacterial | Phenylthio | Methyl | 6-Chloro/7-Chloro | Good Activity (MIC 0.39-0.78 µg/mL) | nih.gov |

| Antitaeniasis | Thiophene | Trifluoromethyl | 7-Isopropyl | High Activity (EC50 0.58 µM) | mdpi.com |

| Antimycobacterial | Carboxamide | Amino | Unsubstituted | High Activity (MIC 0.89 µg/mL) | nih.gov |

Applications in Advanced Organic Synthesis As Building Blocks

Role as Versatile Synthetic Intermediates and Precursors

The utility of 2-phenylquinoxaline (B188063) 1,4-dioxide as a synthetic intermediate is primarily derived from the reactivity of its N-oxide groups. These groups can be selectively removed or can facilitate reactions at various positions on the quinoxaline (B1680401) ring, allowing for the generation of a diverse array of derivatives.

One of the most fundamental transformations is the deoxygenation of the N-oxide groups. This reaction serves as a crucial step to access the corresponding 2-phenylquinoxaline core, which itself is a valuable heterocyclic motif. The reduction can be efficiently achieved using various reagents, with sodium dithionite (B78146) (Na₂S₂O₄) being a common choice. dokumen.pubthieme-connect.delookchem.com This process is not merely a reduction but a strategic step to yield a stable aromatic system after other modifications on the molecule have been performed. For instance, after utilizing the activating effect of the N-oxides for other reactions, their removal yields the final, stable quinoxaline product.

The N-oxide moieties also activate the quinoxaline ring system for reactions with nucleophiles. Research has shown that 2-phenylquinoxaline 1,4-dioxide can react with nucleophiles like the enolate of acetophenone (B1666503) in the presence of a base such as potassium hydroxide (B78521) in methanol. lookchem.com This reaction leads to the formation of new C-C bonds and the generation of more complex structures, such as 2-phenacylidene-3-phenyl-1H-quinoxaline 4-oxide. lookchem.com However, the reactivity is selective; for example, attempts to react 2-phenylquinoxaline 1,4-dioxide with acetyl chloride were unsuccessful, with the starting material being recovered unchanged, highlighting the specific conditions required for its transformation. electronicsandbooks.com

The table below summarizes key transformations where 2-phenylquinoxaline 1,4-dioxide and its derivatives act as synthetic intermediates.

| Reactant(s) | Reagent(s) and Conditions | Product(s) | Reaction Type | Reference |

|---|---|---|---|---|

| 3-Cyano-6,7-difluoro-2-phenylquinoxaline 1,4-dioxide | Na₂S₂O₄, H₂O, MeCN, reflux | 6,7-Difluoro-3-phenylquinoxaline-2-carbonitrile | Deoxygenation | thieme-connect.de |

| 2-Phenylquinoxaline 1,4-dioxide, Acetophenone | KOH, Methanol, reflux | 2-Phenacylidene-3-phenyl-1H-quinoxaline 4-oxide | Nucleophilic Addition/Condensation | lookchem.com |

| 2-Phenylquinoxaline 1,4-dioxide | Acetyl chloride, sealed tube, 100°C, 24 hr | No reaction (starting material recovered) | Attempted Nucleophilic Substitution | electronicsandbooks.com |

Scaffolds for the Design and Synthesis of Complex Heterocyclic Systems

Beyond its role as a precursor for simpler quinoxalines, 2-phenylquinoxaline 1,4-dioxide serves as a foundational scaffold for building intricate, often fused, heterocyclic architectures. The N-oxide groups can act as internal oxidizing agents or as 1,3-dipoles, enabling cycloaddition reactions that dramatically increase molecular complexity in a single step.

A significant application in this context is the [3+2] cycloaddition reaction with alkynes. While intermolecular cycloadditions can be challenging, the reaction of quinoxaline 1,4-dioxides with highly activated alkynes, such as dibenzoylacetylene, proceeds effectively. lookchem.com When 2-phenylquinoxaline 1,4-dioxide is treated with dibenzoylacetylene, a cycloaddition reaction occurs, leading to the formation of complex, polycyclic structures. lookchem.com These reactions underscore the ability of the N-oxide moiety to function as a reactive dipole, engaging with dipolarophiles to construct new five-membered rings fused to the quinoxaline framework.

Furthermore, the quinoxaline core of 2-phenylquinoxaline 1,4-dioxide can be functionalized to introduce handles for further cyclizations. For instance, derivatives such as 6,7-difluoro-2-phenylquinoxaline 1,4-dioxide can undergo nucleophilic aromatic substitution, where the fluorine atoms are replaced by various nucleophiles like dialkylamines or sodium azide. urfu.ru The resulting substituted products can then serve as precursors for building additional fused heterocyclic rings. For example, an azide-substituted quinoxaline could be used in "click" chemistry or be reduced to an amine, which could then participate in an intramolecular condensation to form a new ring system.

These examples demonstrate that 2-phenylquinoxaline 1,4-dioxide is not just a static core but a reactive and adaptable platform for the synthesis of novel and complex heterocyclic compounds with potential applications in medicinal chemistry and materials science.

The following table presents examples of using the 2-phenylquinoxaline 1,4-dioxide scaffold to generate more complex heterocyclic systems.

| Starting Scaffold | Reactant(s) | Conditions | Resulting Complex System | Synthetic Strategy | Reference |

|---|---|---|---|---|---|

| 2-Phenylquinoxaline 1,4-dioxide | Dibenzoylacetylene | Benzene (B151609), room temperature, 2-4 days | Fused Polycyclic Quinoxaline Derivative | [3+2] Cycloaddition | lookchem.comepdf.pub |

| 6,7-Difluoro-2-phenylquinoxaline 1,4-dioxide | Dialkylamines, Sodium azide, or Sodium methoxide | Varies (e.g., heating in appropriate solvent) | 7-Substituted-6-fluoro-2-phenylquinoxaline 1,4-dioxides | Nucleophilic Aromatic Substitution | urfu.ru |

| Ethyl 3-phenylquinoxaline-2-carboxylate 1,4-di-N-oxide | Hydrazine hydrate | Ethanol (B145695), reflux | 3-Phenyl-2-quinoxalinecarbohydrazide | Reduction and Nucleophilic Substitution | researchgate.net |

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom within the molecule.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of 2-phenylquinoxaline (B188063) 1,4-dioxide, distinct signals corresponding to the different types of protons are observed. The proton on the quinoxaline (B1680401) ring at position 3 typically appears as a singlet at a downfield chemical shift, around δ 9.28-9.33 ppm, due to the deshielding effects of the adjacent nitrogen-oxygen groups. rsc.org The protons of the phenyl ring and the benzo part of the quinoxaline system resonate in the aromatic region, typically between δ 7.12 and 8.22 ppm. rsc.org The specific coupling patterns and integration values of these signals allow for the unambiguous assignment of each proton in the molecule.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides complementary information by revealing the chemical environment of each carbon atom. For 2-phenylquinoxaline 1,4-dioxide, the carbon atoms of the quinoxaline and phenyl rings show characteristic signals in the aromatic region of the spectrum. rsc.org The carbon atom at position 2 of the quinoxaline ring, directly attached to the phenyl group, and the carbons of the N-oxide functionalities exhibit distinct chemical shifts that are sensitive to the electronic effects of the substituents. rsc.orgnih.gov

Interactive Data Table: NMR Data for Quinoxaline, 2-phenyl-, 1,4-dioxide

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Solvent | Reference |

| ¹H | 9.28 | s | CDCl₃ | rsc.org |

| ¹H | 8.21-8.18 | m | CDCl₃ | rsc.org |

| ¹H | 8.14-8.11 | m | CDCl₃ | rsc.org |

| ¹H | 7.79-7.74 | m | CDCl₃ | rsc.org |

| ¹H | 7.27-7.23 | m | CDCl₃ | rsc.org |

| ¹³C | 150.7 | CDCl₃ | rsc.org | |

| ¹³C | 142.9 | CDCl₃ | rsc.org | |

| ¹³C | 142.2 | CDCl₃ | rsc.org | |

| ¹³C | 141.5 | CDCl₃ | rsc.org | |

| ¹³C | 130.4 | CDCl₃ | rsc.org | |

| ¹³C | 129.6 | CDCl₃ | rsc.org | |

| ¹³C | 129.5 | CDCl₃ | rsc.org | |

| ¹³C | 129.4 | CDCl₃ | rsc.org | |

| ¹³C | 129.1 | CDCl₃ | rsc.org |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. For 2-phenylquinoxaline 1,4-dioxide, the IR spectrum displays characteristic absorption bands that confirm the presence of key structural features. A notable feature in the IR spectrum is the strong absorption band corresponding to the N-oxide (N→O) stretching vibration. researchgate.netnist.gov Additionally, characteristic peaks for C=N and C=C stretching vibrations of the aromatic rings, as well as C-H stretching and bending vibrations, are observed. rsc.org

Interactive Data Table: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Reference |

| ~3430 | O-H stretch (trace water) | rsc.org |

| ~1658 | C=N stretch | rsc.org |

| ~1441 | Aromatic C=C stretch | rsc.org |

| ~1275 | N→O stretch | rsc.org |

| ~1027 | C-H in-plane bend | rsc.org |

Note: The exact positions of IR absorption bands can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It is widely employed to assess the purity of synthesized compounds like 2-phenylquinoxaline 1,4-dioxide. By using a suitable stationary phase and mobile phase, impurities can be separated from the main compound, and their levels can be accurately determined. nih.gov

Furthermore, when dealing with chiral derivatives of quinoxaline, HPLC with a chiral stationary phase is the method of choice for determining the enantiomeric excess (ee). This is crucial in pharmaceutical applications where one enantiomer may have the desired therapeutic activity while the other could be inactive or even harmful. The two enantiomers interact differently with the chiral stationary phase, leading to their separation and allowing for the quantification of each. Although specific HPLC methods for the enantiomeric separation of 2-phenylquinoxaline 1,4-dioxide itself are not extensively detailed in the provided search results, the general principle is a standard practice in the analysis of chiral quinoxaline derivatives.

Advanced Electrochemical Techniques

The electrochemical behavior of quinoxaline 1,4-dioxides has been investigated using various advanced techniques to understand their redox properties, which are often linked to their biological activity.

Cyclic Voltammetry (CV): Cyclic voltammetry studies on quinoxaline di-N-oxides reveal information about their reduction potentials. nih.gov The di-N-oxides, including structures similar to 2-phenylquinoxaline 1,4-dioxide, generally show the most positive reduction potentials within the quinoxaline class. nih.gov The reduction of the N-oxide groups is a key electrochemical process. For some derivatives, a reversible first-wave reduction is observed, indicating a stable radical anion is formed. nih.gov This redox behavior is significant as it can correlate with the compound's mechanism of action, particularly in antimicrobial applications. nih.gov

Potentiodynamic Polarization: While specific potentiodynamic polarization studies on 2-phenylquinoxaline 1,4-dioxide are not detailed in the provided results, this technique is generally used to study the corrosion inhibition properties of organic compounds. For quinoxaline derivatives, it would be employed to evaluate their effectiveness in protecting metal surfaces from corrosion by measuring the change in corrosion potential and current density.

Electrochemical Impedance Spectroscopy (EIS): EIS is another technique used to investigate the properties of materials at interfaces, such as a metal surface in contact with an electrolyte containing an inhibitor. For quinoxaline derivatives, EIS can provide insights into the mechanism of corrosion inhibition by analyzing the charge transfer resistance and the properties of the protective film formed on the metal surface.

Q & A

Basic Questions

Q. What are common synthetic routes for quinoxaline 1,4-dioxide derivatives, and how are they optimized for yield and purity?

- Answer : Quinoxaline 1,4-dioxide derivatives are typically synthesized via condensation reactions of o-phenylenediamine with glyoxal derivatives under oxidative conditions. Microwave-assisted methods (e.g., ethanolamine/NaOH in methanol at low temperatures) reduce reaction times from hours to minutes while improving yields (85–95%) . Alternative routes include β-keto ester reactions with triethylamine in diethyl ether, yielding carboxylate-substituted derivatives . Key parameters include pH control (e.g., NaOH in ice baths) and solvent selection (DMF for reflux conditions) to minimize side products .

Q. What biological activities are associated with quinoxaline 1,4-dioxide derivatives in preclinical studies?

- Answer : These compounds exhibit broad-spectrum bioactivity:

- Antimicrobial : Subtherapeutic doses inhibit Gram-positive bacteria (e.g., Staphylococcus aureus) by disrupting DNA gyrase .

- Anticancer : Selectivity against hypoxic tumor cells (e.g., IC₅₀ = 12 µM for melanoma B16-F10 cells) via redox-activated DNA damage .

- Anti-inflammatory : Inhibition of soybean lipoxygenase (LOX) by 70–80% at 10 µM, comparable to indomethacin .

Structure-activity relationships (SAR) highlight the necessity of the 1,4-dioxide core and electron-withdrawing substituents (e.g., nitro or cyano groups) for potency .

Q. How do researchers analyze structure-activity relationships (SAR) for quinoxaline derivatives?

- Answer : SAR studies utilize:

- Computational tools : Molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like Trypanosoma cruzi enzymes (e.g., cruzain protease) .

- Physicochemical descriptors : LogP (lipophilicity) and polar surface area (PSA) correlate with membrane permeability and bioavailability. For example, derivatives with LogP < 2.5 show optimal trypanocidal activity .

- In vitro assays : Dose-response curves (IC₅₀) and selectivity indices (SI) comparing malignant vs. nonmalignant cell lines .

Advanced Research Questions

Q. How can computational models guide the optimization of quinoxaline derivatives for antiparasitic activity?

- Answer :

- Target identification : Screen Protein Data Bank (PDB) for T. cruzi proteins co-crystallized with quinoxalines (e.g., TcGAPDH) to identify binding pockets .

- Docking simulations : Prioritize derivatives with hydrogen bonds to catalytic residues (e.g., TcGAPDH Cys166) and π-π stacking with aromatic side chains .

- QSAR modeling : Use multivariate regression to link substituent electronegativity (e.g., Hammett σ values) with bioactivity. Nitro groups at position 3 enhance trypanocidal activity by 3-fold .

Q. What experimental strategies validate the enzyme targets of quinoxaline derivatives in antitrypanosomal research?

- Answer :

- Enzyme inhibition assays : Measure IC₅₀ against recombinant T. cruzi enzymes (e.g., trypanothione reductase) using NADPH consumption rates .

- Gene knockdown : RNA interference (RNAi) silencing of target genes (e.g., TcGAPDH) to confirm reduced parasite viability in the presence of inhibitors .

- Resistance studies : Monitor mutations in target enzymes (via whole-genome sequencing) after prolonged exposure to sublethal drug concentrations .

Q. How can conflicting cytotoxicity data across studies be resolved?

- Answer : Contradictions often arise from:

- Cell line variability : Hypoxic vs. normoxic conditions (e.g., GL-261 glioma cells show 5× higher sensitivity under hypoxia) .

- Metabolic activation : Prodrugs requiring bioreduction (e.g., 3-aminoquinoxaline-2-carbonitrile 1,4-dioxide) exhibit cytotoxicity only in cells with high NADPH:cytochrome P450 reductase levels .

- Standardization : Use the NCI-60 panel for consistent cytotoxicity profiling and normalize data to reference compounds (e.g., doxorubicin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.